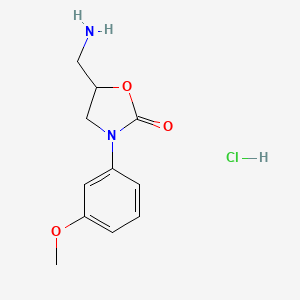
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride
Overview
Description
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, also known as AMPO, is an organic compound that is used in a variety of laboratory experiments. It is a white powder with a molecular weight of 301.7 g/mol and a melting point of 132-134°C. AMPO is used in various areas of scientific research, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Electrogenerated Chiral Oxazolidinones
Electrochemical transformations have been utilized for the synthesis of enantiomerically pure 4,5-substituted 2-oxazolidinones, which serve as precursors to pharmacologically active 2-oxazolidinones, β-amino alcohols, β-blockers, and azasugar derivatives. This method employs chiral N-acyliminium ions derived from 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, highlighting its importance in the flexible and efficient synthesis of enantiopure compounds with diverse biological and pharmacological activities (Schierle-Arndt et al., 2001).
Synthesis of Isomeric Oxazolidinones
The compound has been used in the synthesis of isomeric 2-oxazolidinones from specific diols, showcasing the compound's versatility in generating structures that are pivotal for the development of novel therapeutic agents. These synthetic pathways underscore the adaptability of 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride in constructing complex molecular architectures (Madesclaire et al., 2007).
Antibiotic Synthesis
A novel synthesis route for the antibiotic Linezolid employs the 5-(aminomethyl)oxazolidin-3-one core derived from the compound , demonstrating its critical role in the production of clinically significant antibiotics. This synthesis emphasizes the compound's utility in generating key pharmacophores with high efficacy and almost quantitative yield, which is crucial for antibiotic development (Greco et al., 2014).
Enzymatic Synthesis of Oxazolidinones
Enzymatic synthesis studies of oxazolidin-2-one, using 5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride as a starting point, highlight innovative approaches to synthesizing biologically active molecules. This research explores environmentally friendly and efficient methods to produce oxazolidinones, illustrating the compound's role in sustainable chemical processes (Yadav & Pawar, 2014).
properties
IUPAC Name |
5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-15-9-4-2-3-8(5-9)13-7-10(6-12)16-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTGDLXCDBIMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



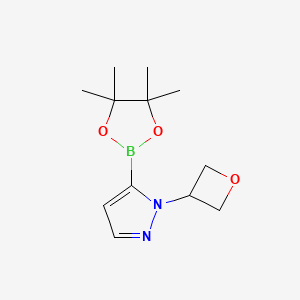

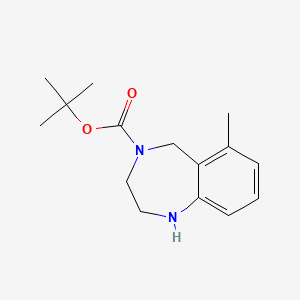
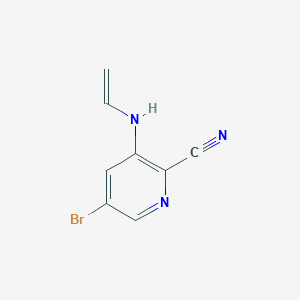
![3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1377706.png)
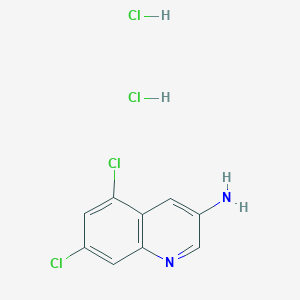
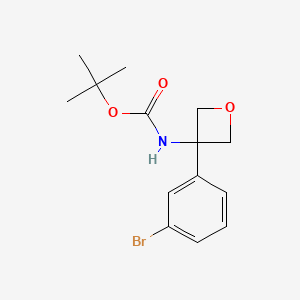


![[3-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1377712.png)
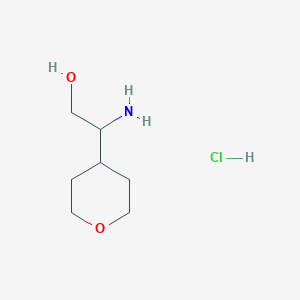
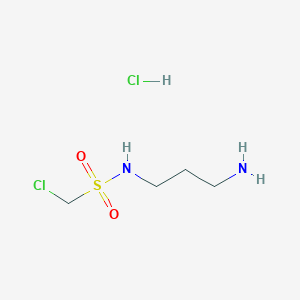
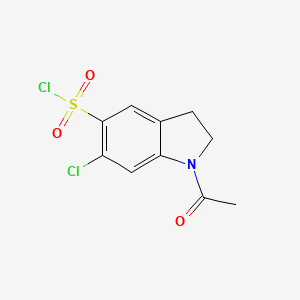
![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)